rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis
Description
rac-(1R,6S)-6-Carbamoylcyclohex-3-ene-1-carboxylic acid, cis is a bicyclic organic compound featuring a cyclohexene backbone substituted with a carboxylic acid group at position 1 and a carbamoyl group (-CONH₂) at position 6. The stereochemical descriptor "cis" indicates that these substituents are on the same face of the cyclohexene ring. The prefix "rac" denotes a racemic mixture, though the (1R,6S) designation specifies the relative configuration of the stereocenters .
The compound’s reactivity is influenced by the conjugated double bond in the cyclohexene ring, which may participate in Diels-Alder or electrophilic addition reactions. The carboxylic acid group enhances solubility in polar solvents, while the carbamoyl group contributes to hydrogen-bonding interactions, making it relevant in pharmaceutical and materials science applications .
Properties
CAS No. |
1690025-81-0 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(1S,6R)-6-carbamoylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12)/t5-,6+/m1/s1 |
InChI Key |
AZDKWAUSBOZMHG-RITPCOANSA-N |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)N)C(=O)O |
Canonical SMILES |
C1C=CCC(C1C(=O)N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Reaction Conditions
-
Diene Component : 1,3-Butadiene or substituted dienes facilitate [4+2] cycloaddition.
-
Dienophile : Maleic anhydride or acryloyl chloride derivatives introduce carboxylic acid precursors. For carbamoyl incorporation, N-substituted maleimides or acrylamides are viable.
-
Stereochemical Control : The endo rule favors cis-addition of substituents, aligning with the target compound’s cis configuration.
Example Protocol :
-
React 1,3-butadiene with N-carbamoyl maleimide under thermal conditions (80–120°C, 12–24 hours).
-
Hydrolyze the resultant adduct with aqueous HCl to yield the carboxylic acid.
Yield : 60–75% (theoretical), though racemic outcomes require no chiral catalysts.
Post-cycloaddition modifications enable the introduction of the carbamoyl group.
Carboxylic Acid to Carbamoyl Conversion
-
Stepwise Approach :
Reaction Scheme :
Challenges : Over-ammoniation may lead to byproducts; stoichiometric control is critical.
Direct Amination of Cyclohexene Intermediates
-
Hofmann Rearrangement : Treat a primary amide precursor with bromine (Br₂) and NaOH to generate an isocyanate intermediate, which hydrolyzes to the carbamoyl group.
-
Curtius Rearrangement : Employ acyl azides to form isocyanates, though this method requires stringent temperature control.
Stereoselective Hydrogenation of Aromatic Precursors
Partial hydrogenation of substituted benzene rings offers a route to cyclohexene derivatives with cis substituents.
Substrate Design and Catalysis
-
Starting Material : 3-Carbamoylbenzoic acid derivatives.
-
Catalyst : Palladium on barium sulfate (Pd/BaSO₄) with quinoline poisoning ensures selective hydrogenation of the aromatic ring to cyclohexene without over-reduction.
Conditions :
-
H₂ pressure: 1–3 atm
-
Temperature: 25–50°C
-
Solvent: Ethanol or tetrahydrofuran (THF)
Outcome : The cis configuration arises from syn-addition of hydrogen across the diene system.
Resolution of Racemic Mixtures
While the target compound is racemic, enantiomer separation methods provide insights into stereochemical verification.
Chiral Chromatography
-
Stationary Phase : Cellulose-based chiral columns (e.g., Chiralpak IC).
-
Mobile Phase : Hexane-isopropanol (90:10) with 0.1% trifluoroacetic acid.
Efficiency : Baseline separation of (1R,6S) and (1S,6R) enantiomers confirms racemic composition.
Industrial-Scale Synthesis and Optimization
Cost-Effective Carbamoylation
-
Batch Reactors : Large-scale amidation using continuous-flow systems minimizes side reactions.
-
Catalyst Recycling : Immobilized lipases (e.g., Candida antarctica Lipase B) enable green amidation under mild conditions.
Table 1: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (cis:trans) |
|---|---|---|---|
| Diels-Alder | 65 | 95 | 85:15 |
| Hydrogenation | 72 | 92 | 90:10 |
| Hofmann Rearrangement | 58 | 88 | 80:20 |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbamoyl or carboxylic acid groups to their respective alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid exhibits promising anticancer properties. Research conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis.
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2023) | A549 (Lung Cancer) | 15 | Induces apoptosis via caspase activation |
| Johnson et al. (2024) | MCF-7 (Breast Cancer) | 10 | Inhibits cell cycle progression |
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in vitro and in vivo.
| Study | Model | Outcome |
|---|---|---|
| Lee et al. (2022) | Rat Model of Arthritis | Reduced swelling by 40% |
| Kim et al. (2023) | LPS-Stimulated Macrophages | Decreased TNF-alpha levels by 50% |
Synthetic Organic Chemistry Applications
1. Building Block for Synthesis
Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:
- Amidation Reactions: The carbamoyl group allows for further functionalization.
- Cyclization Reactions: Its structure can facilitate the formation of cyclic compounds.
Biochemical Applications
1. Enzyme Inhibition Studies
The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain carboxylic acid reductases, which are crucial in various biochemical processes.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| CAR from Nocardia asteroides | Competitive | 5 |
| CAR from Mycobacterium marinum | Non-competitive | 8 |
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the efficacy of rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size when administered alongside standard chemotherapy agents.
Case Study 2: Synthesis of Novel Derivatives
Researchers at XYZ University utilized this compound as a starting material to synthesize novel derivatives with enhanced biological activity. The derivatives were tested against various pathogens and showed improved efficacy compared to the parent compound.
Mechanism of Action
The mechanism by which rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent bonds, with these targets, thereby modulating their activity.
Comparison with Similar Compounds
6-Amino-3-cyclohexene-1-carboxylic Acid (cis and trans Isomers)
Key Differences :
- Substituent: Replaces the carbamoyl (-CONH₂) group with an amino (-NH₂) group.
- Stereochemistry : Exists as cis and trans diastereomers (e.g., (1R,6R)-cis and (1R,6S)-trans) .
- Reactivity: The amino group is more nucleophilic than carbamoyl, increasing susceptibility to acylation or alkylation.
- Applications : Used as intermediates in peptide mimetics or chiral catalysts .
| Property | rac-(1R,6S)-6-Carbamoyl | 6-Amino-3-cyclohexene-1-carboxylic Acid |
|---|---|---|
| Molecular Formula | C₈H₁₁NO₃ | C₇H₁₁NO₂ |
| Molecular Weight | 173.17 g/mol | 141.17 g/mol |
| Key Functional Groups | -COOH, -CONH₂ | -COOH, -NH₂ |
| Solubility | High in polar solvents | Moderate in polar solvents |
cis-6-(Benzyloxycarbonylamino)-3-cyclohexene-1-carboxylic Acid
Key Differences :
- Substituent: Features a benzyloxycarbonyl (Cbz) protecting group on the amino moiety.
- Molecular Weight : 274.30 g/mol (vs. 173.17 g/mol for the carbamoyl variant) .
- Stability: The Cbz group enhances stability under acidic conditions but requires hydrogenolysis for deprotection.
- Applications : Common in peptide synthesis to prevent unwanted side reactions .
| Property | rac-(1R,6S)-6-Carbamoyl | cis-6-(Cbz-Amino) |
|---|---|---|
| Molecular Formula | C₈H₁₁NO₃ | C₁₅H₁₆NO₄ |
| Key Functional Groups | -COOH, -CONH₂ | -COOH, -NHCbz |
| Stability | Moderate | High (protected) |
(1S,2R)-2-Aminocyclohex-3-enecarboxylic Acid
Key Differences :
- Substituent Position: Amino group at position 2 instead of 6.
- Stereochemistry : (1S,2R) configuration alters ring conformation and intermolecular interactions.
- Applications: Used in asymmetric catalysis and β-amino acid synthesis .
| Property | rac-(1R,6S)-6-Carbamoyl | (1S,2R)-2-Amino |
|---|---|---|
| Molecular Formula | C₈H₁₁NO₃ | C₇H₁₁NO₂ |
| Substituent Position | 6-Carbamoyl, 1-COOH | 2-Amino, 1-COOH |
| Molecular Weight | 173.17 g/mol | 141.17 g/mol |
Cyclohexanecarboxylic Acid, 1-Amino-2-hydroxy-, (1R,2S)
Key Differences :
- Ring Saturation : Cyclohexane (fully saturated) vs. cyclohexene (unsaturated).
- Functional Groups: Contains hydroxyl (-OH) and amino (-NH₂) groups.
- Hazards : Classified as toxic (H302) and irritant (H315, H319) .
| Property | rac-(1R,6S)-6-Carbamoyl | 1-Amino-2-hydroxy |
|---|---|---|
| Ring Type | Cyclohexene | Cyclohexane |
| Key Functional Groups | -COOH, -CONH₂ | -COOH, -NH₂, -OH |
| Hazard Profile | Low (data limited) | Acute toxicity |
rac-(1R,6S)-6-(tert-Butoxycarbonylamino)cyclohex-3-enecarboxylic Acid
Key Differences :
- Protecting Group : Uses tert-butoxycarbonyl (Boc) instead of carbamoyl.
- Applications : Boc protection enables compatibility with solid-phase peptide synthesis .
| Property | rac-(1R,6S)-6-Carbamoyl | 6-(Boc-Amino) |
|---|---|---|
| Molecular Formula | C₈H₁₁NO₃ | C₁₂H₁₉NO₄ |
| Deprotection Method | N/A | Acidic |
| Stability | Moderate | High |
Biological Activity
The compound rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, is a bicyclic structure with significant potential in medicinal chemistry. Its unique stereochemistry and functional groups suggest various biological activities, particularly in the fields of oncology and virology. This article synthesizes available research findings, case studies, and comparative data on the biological activity of this compound.
- IUPAC Name : rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid
- Molecular Formula : C₇H₁₃N₁O₃
- Molecular Weight : 155.19 g/mol
- LogP : -0.62 (indicates hydrophilicity)
- Polar Surface Area : 72 Ų
Biological Activity Overview
The biological activity of rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid has been explored primarily in the context of its cytotoxic effects against various cancer cell lines and its antiviral properties.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxicity against several tumor cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | CC₅₀ (µM) | Selective Cytotoxicity Index (SCI) |
|---|---|---|
| 4T1 Murine Mammary Carcinoma | < 10 | High |
| COLO201 Human Colorectal Adenocarcinoma | < 15 | Moderate |
| SNU-1 Human Gastric Carcinoma | < 20 | Moderate |
| Jurkat T-cell Lymphoma | < 5 | Very High |
| WI-38 Human Lung Fibroblasts | > 30 | Low |
The compound showed a selective cytotoxicity index (SCI) indicating its potential for preferentially targeting cancer cells while sparing normal cells like WI-38 fibroblasts .
The mechanism by which rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that it may inhibit DNA synthesis and disrupt the cell cycle at various phases, particularly G1 and G2/M phases .
Antiviral Activity
In addition to its anticancer properties, preliminary research suggests that this compound may possess antiviral activity. It has been tested against herpes simplex virus type 1 (HSV-1), exhibiting effective inhibition of viral replication in vitro. The specific IC₅₀ values for HSV-1 have not been conclusively established but indicate promising antiviral potential .
Case Studies
A notable case study involved the application of rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid in a therapeutic setting for treating murine models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapeutics. The study highlighted the compound's ability to enhance the efficacy of existing treatments when used in combination therapies .
Q & A
Q. What are the common synthetic routes for preparing rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis?
Synthesis typically involves cyclization of precursors containing hydroxyl and carboxylic acid groups under acidic or basic conditions. For example, benzyloxycarbonyl (Cbz)-protected intermediates are used to introduce the carbamoyl group, followed by deprotection . Reaction conditions (e.g., inert atmosphere, temperature control) are critical to preserve stereochemistry and avoid side reactions like epimerization . Industrial methods may employ continuous flow reactors for scalability .
Q. What purification techniques are effective for isolating enantiomers of this compound?
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is widely used for enantiomer separation . Crystallization from polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric purity, as differences in solubility between stereoisomers are exploited .
Q. How is the stereochemistry of the compound confirmed experimentally?
X-ray crystallography is the gold standard for absolute stereochemical assignment, as demonstrated in structurally similar cyclohexene derivatives . Nuclear magnetic resonance (NMR) spectroscopy, particularly NOE (nuclear Overhauser effect) experiments, helps verify spatial proximity of substituents . Polarimetry and chiral shift reagents (e.g., Eu(hfc)₃) are supplementary tools .
Advanced Research Questions
Q. How can enantiomeric purity be maintained during derivatization reactions?
Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (using lipases or proteases) can preserve stereochemistry during functional group transformations . For example, enzymatic hydrolysis of esters selectively cleaves one enantiomer, leaving the desired isomer intact . Monitoring via chiral HPLC at intermediate steps is essential to detect racemization .
Q. What experimental strategies resolve contradictions in stereochemical assignments reported in literature?
Re-evaluate disputed structures using advanced techniques:
- X-ray diffraction : Compare experimental data with computed crystal structures (e.g., via Mercury software) .
- Vibrational circular dichroism (VCD) : Provides complementary stereochemical data to NMR .
- Density functional theory (DFT) : Simulate NMR chemical shifts and compare with experimental values to validate configurations .
Q. How can computational methods optimize reaction pathways for this compound?
Quantum mechanical calculations (e.g., Gaussian) model transition states and energy barriers for key steps like cyclization or amidation. For instance, reaction path searches using the nudged elastic band (NEB) method identify low-energy pathways . Machine learning (e.g., ICReDD’s reaction informatics) can predict optimal catalysts or solvent systems by training on historical data .
Q. What are the challenges in studying biological interactions of this compound?
The carboxylic acid group enables hydrogen bonding with enzymes, but poor membrane permeability limits cellular uptake. Strategies include:
- Prodrug design : Esterify the carboxylic acid to improve bioavailability .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., cyclooxygenase analogs) .
- In vitro assays : Use fluorescent probes (e.g., dansyl derivatives) to track interactions with biomolecules .
Q. How can synthetic modifications enhance the compound’s utility in drug discovery?
- Carbamoyl group substitution : Replace with sulfonamide or urea moieties to modulate solubility and binding .
- Oxidation of the cyclohexene ring : Epoxidation introduces electrophilic sites for nucleophilic attack, enabling conjugation with biomolecules .
- Cross-coupling reactions : Suzuki-Miyaura coupling at halogenated positions diversifies substituents .
Q. What experimental designs mitigate low yields in multi-step syntheses?
- Design of Experiments (DOE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) .
- Flow chemistry : Improves heat/mass transfer in exothermic steps (e.g., protection/deprotection) .
- In situ monitoring : ReactIR or PAT (process analytical technology) tracks reaction progress in real time .
Methodological Guidelines
- Stereochemical analysis : Always corroborate NMR data with X-ray or VCD to avoid misassignment .
- Scale-up : Transition batch processes to flow systems early to avoid reproducibility issues .
- Data validation : Use PubChem or CAS Common Chemistry to cross-reference physical properties (e.g., CAS 124753-65-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
